Bromocriptine 2-Methylbutyl Analogue
Description
Properties
Molecular Formula |
C33H42BrN5O5 |
|---|---|
Molecular Weight |
668.6 g/mol |
IUPAC Name |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylbutyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H42BrN5O5/c1-6-18(4)13-25-30(41)38-12-8-11-26(38)33(43)39(25)31(42)32(44-33,17(2)3)36-29(40)19-14-21-20-9-7-10-23-27(20)22(28(34)35-23)15-24(21)37(5)16-19/h7,9-10,14,17-19,24-26,35,43H,6,8,11-13,15-16H2,1-5H3,(H,36,40)/t18?,19-,24-,25+,26+,32-,33+/m1/s1 |
InChI Key |
TVBBCSQOKZWQOY-MPQDIVPXSA-N |
Isomeric SMILES |
CCC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Canonical SMILES |
CCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromocriptine 2-Methylbutyl Analogue involves the bromination of ergocriptin using N-bromosuccinimide. . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Bromocriptine 2-Methylbutyl Analogue undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific pH and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Scientific Research Applications
Bromocriptine 2-Methylbutyl Analogue has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dopamine agonists and their interactions with various receptors.
Biology: Employed in research on neurotransmitter pathways and their role in neurological disorders.
Medicine: Investigated for its potential in treating conditions such as Parkinson’s disease, hyperprolactinemia, and pituitary tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Bromocriptine 2-Methylbutyl Analogue exerts its effects primarily through its action on dopamine D2 receptors. It acts as a partial agonist, stimulating these receptors and inhibiting the release of prolactin. This mechanism is beneficial in treating conditions associated with hyperprolactinemia and other dopamine-related disorders . Additionally, it interacts with other dopamine receptors and various serotonin and adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Structural Analogues: Ergocryptine and Cabergoline
Bromocriptine shares a core ergoline structure with other ergot alkaloids, such as α-ergocryptine and cabergoline. Key differences lie in side-chain substitutions:
- α-Ergocryptine : Lacks bromine substitution at position 2 but retains similar receptor affinity. In Aβ production assays, α-ergocryptine showed reduced efficacy compared to bromocriptine (Table 3, ).
- Cabergoline : Features a longer elimination half-life and higher D2R selectivity. However, in leukemia cell models, cabergoline failed to induce apoptosis, unlike bromocriptine, suggesting divergent off-target mechanisms .
Table 1: Pharmacodynamic Comparison of Bromocriptine and Analogues
| Compound | D2R EC50 (nM) | α2A-AR EC50 (nM) | Half-Life (hrs) | Clinical Use |
|---|---|---|---|---|
| Bromocriptine | 76.7 (GαoA) | 4,900 (Gαi) | 3–5 | Diabetes, Parkinson’s |
| Cabergoline | 0.5–2.0 | >10,000 | 63–110 | Hyperprolactinemia |
| α-Ergocryptine | ~100 | ~5,000 | 12–24 | Experimental |
Functional Analogues: Dopamine and Norepinephrine
Bromocriptine exhibits dual activity at D2R and α2A-adrenergic receptors (α2A-AR), distinguishing it from endogenous ligands:
- Dopamine (DA) : Bromocriptine is 47.2-fold more potent than DA at D2R (EC50 = 103.8 nM vs. 471.1 nM) and recruits Gαi/o/z proteins more effectively .
- Norepinephrine (NE): At α2A-AR, bromocriptine has 4.9 mM EC50 versus NE’s lower nM affinity, but it uniquely avoids β-arrestin recruitment, reducing desensitization risks .
Table 2: G Protein Coupling Efficacy
| Compound | Gαi1 (EC50) | GαoA (EC50) | Gαz (EC50) |
|---|---|---|---|
| Bromocriptine | 270 pM | 76.7 pM | 4.3 nM |
| DA | >1 µM | >1 µM | >1 µM |
ZINC Database Compounds (1 and 2)
Two natural compounds (ZINC000008860530 and ZINC000004096987) identified via pharmacophore modeling share structural symmetry and reactive oxygen moieties with bromocriptine. Both bind to dopamine-associated receptors (DAR) at identical sites but demonstrate superior safety profiles in preclinical models .
Key Similarities :
- Axisymmetric structure with double bonds and oxygen-rich regions.
- Overlapping DAR binding pockets.
Mechanistic Contrasts with Cabergoline and Rutin
- Cabergoline : Despite shared D2R agonism, cabergoline’s inefficacy in leukemia models highlights bromocriptine’s unique apoptotic mechanism, independent of prolactin suppression .
- Rutin/Isoquercetin: These flavonoids counteract bromocriptine’s prolactin-lowering effects, restoring serum PRL and progesterone levels in rat models .
Q & A
Q. What ethical frameworks govern animal studies with this compound?
- Methodological Answer : Follow IACUC guidelines for humane endpoints (e.g., egg production metrics in avian studies). Use a crossover design to minimize animal numbers and monitor welfare via weekly cortisol assays. Report adverse events (e.g., nausea in 37.5% of human subjects) to inform risk-benefit analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
